3,4-Dichloro-5-fluorobenzonitrile
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Overview
Description
3,4-Dichloro-5-fluorobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2FN. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzonitrile core. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-fluorobenzonitrile can be synthesized through several methods. One common route involves the reaction of 3,4-dichloro-5-fluorobenzoic acid with thionyl chloride in the presence of catalytic amounts of dimethylformamide. The resulting acid chloride is then reacted with ammonia to form the corresponding amide, which is subsequently dehydrated using phosphorus oxychloride to yield the desired benzonitrile .
Another method involves the bromination of 1,3-dichloro-4-fluorobenzene to form 1-bromo-2,4-dichloro-5-fluorobenzene, which is then reacted with copper(I) cyanide to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted benzonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-fluorobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-fluorobenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitrile group can participate in nucleophilic addition reactions, while the halogen atoms can influence its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways and result in desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,6-Dichloro-3-fluorobenzonitrile
- 3,5-Dichloro-4-fluorobenzonitrile
Uniqueness
3,4-Dichloro-5-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,4-dichloro-5-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOMVONBBWJBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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